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Abstract: This technical guide provides an in-depth examination of 2-Phosphoglyceric acid (2-

PG), a critical intermediate in cellular respiration. We explore its core function within the

glycolytic pathway, focusing on the enzymatic conversion to phosphoenolpyruvate (PEP) by

enolase. This document details the thermodynamics, kinetics, and regulation of this reaction.

Furthermore, we present detailed experimental protocols for analyzing enolase activity and

discuss the significance of 2-PG and enolase as targets for drug development in oncology and

infectious diseases. This guide is intended for researchers, scientists, and drug development

professionals seeking a comprehensive understanding of this essential metabolite.

Introduction to 2-Phosphoglyceric Acid in Cellular
Respiration
Cellular respiration is a fundamental metabolic process that converts biochemical energy from

nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell. Glycolysis,

the initial stage of this process, is a nearly universal pathway in which a glucose molecule is

broken down into two molecules of pyruvate.[1][2][3] This ten-step pathway, occurring in the

cytosol, is central to energy metabolism.[3]

2-Phosphoglyceric acid (2-PG), also known as 2-phosphoglycerate, is the substrate for the

ninth step of glycolysis.[4][5] It is formed from its isomer, 3-phosphoglycerate, by the action of

phosphoglycerate mutase.[2][3][6] The subsequent conversion of 2-PG is a crucial preparatory

step that sets the stage for the second substrate-level phosphorylation event in glycolysis,

leading to ATP synthesis.[7]
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Core Function: The Dehydration of 2-PG in
Glycolysis
The primary role of 2-Phosphoglyceric acid in cellular respiration is to serve as the precursor

to phosphoenolpyruvate (PEP) in the glycolytic pathway.[2][4] This conversion is a dehydration

reaction catalyzed by the enzyme enolase (EC 4.2.1.11), also known as phosphopyruvate

hydratase.[8][9][10] In this reversible reaction, a molecule of water is eliminated from 2-PG,

creating a high-energy enol-phosphate linkage in PEP.[2][10][11]

The formation of PEP is energetically significant. While 2-PG is a relatively stable, low-energy

molecule, PEP is unstable and possesses a high phosphate group transfer potential.[2] This

instability is key to the final step of glycolysis, where PEP readily donates its phosphate group

to ADP to form ATP, a reaction catalyzed by pyruvate kinase.[2][3] Thus, the conversion of 2-

PG to PEP is an essential step that rearranges the molecule to trap a larger portion of the

metabolic energy, which can then be used for ATP synthesis.

Glycolysis: Payoff Phase (Steps 8-10)
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Caption: The position of 2-Phosphoglyceric acid in the late payoff phase of glycolysis.

Enzymology of the Conversion: Enolase
Enolase is a highly conserved metalloenzyme that catalyzes the reversible dehydration of 2-PG

to PEP.[9][10] It is a member of the lyase family, specifically the hydro-lyases, which cleave

carbon-oxygen bonds.[8][9]
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The catalytic mechanism of enolase is an E1cB elimination reaction that proceeds through a

carbanion intermediate.[8][9] The reaction requires the presence of two divalent metal ions,

typically magnesium (Mg²⁺), per active site.[10] One "conformational" ion binds to the enzyme

and induces the correct conformation for substrate binding, while the second "catalytic" ion

participates directly in the dehydration.[3][12]

The key steps are:

Substrate Binding: The carboxyl group of 2-PG coordinates with the two Mg²⁺ ions in the

active site.[8] This binding increases the acidity of the proton at the C-2 position.[8][9]

Proton Abstraction: A basic amino acid residue, typically a lysine (Lys345), acts as a general

base to abstract the acidic proton from C-2, forming a carbanion intermediate.[8][10]

Intermediate Stabilization: The resulting negative charge on the intermediate is stabilized by

resonance with the adjacent carboxylate group and by coordination with the Mg²⁺ ions.[8]

Hydroxyl Group Elimination: The hydroxyl group at C-3 is eliminated as a water molecule,

facilitated by an acidic residue (e.g., Glu211).[10] This results in the formation of the double

bond characteristic of PEP.[11]
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Enolase Catalytic Cycle

Enolase Active Site
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1. 2-PG Substrate Binds

2. Lys345 abstracts C-2 proton

3. Carbanion Intermediate
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4. OH⁻ group eliminated from C-3

5. PEP and H₂O are released
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Caption: A logical workflow of the catalytic mechanism of Enolase.
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Thermodynamics and Kinetics
The conversion of 2-PG to PEP is a reversible reaction with a small positive standard free

energy change (ΔG°'), indicating it is slightly unfavorable under standard conditions. However,

within the cell, the reaction proceeds in the forward direction because the product, PEP, is

rapidly consumed in the subsequent, highly exergonic pyruvate kinase reaction.

Parameter Value Conditions Reference(s)

Standard Free Energy

(ΔG°')

+1.7 kJ/mol to +1.8

kJ/mol
25 °C, pH 7.0 [13][14][15]

Actual Free Energy

(ΔG)
-2.4 kJ/mol

37 °C, [2PG]=0.5 mM,

[PEP]=0.1 mM
[13]

Table 1: Thermodynamic Properties of the 2-PG to PEP Conversion.

The kinetic properties of enolase have been characterized in various organisms. The Michaelis

constant (Kₘ) for 2-PG typically falls within the low millimolar to micromolar range, reflecting

the enzyme's high affinity for its substrate.

Organism /
Isoform

Kₘ for 2-PG
(mM)

Vₘₐₓ (U/mg or
mM/min)

Temperature
(°C)

Reference(s)

Streptococcus

rattus
4.35 Not specified Not specified [16]

Chloroflexus

aurantiacus
0.16 147 U/mg 25 [12]

Chloroflexus

aurantiacus
0.03 300 U/mg 80 [12]

Recombinant α-

enolase
1.52

65.36 mM

PEP/min
Not specified [17]

Table 2: Selected Kinetic Parameters for Enolase.
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Intracellular Concentrations
The intracellular concentration of 2-PG is tightly regulated and varies depending on the cell

type and its metabolic state. These concentrations are maintained at levels appropriate for the

kinetic parameters of enolase.

Organism / Cell
Type

[2-PG]
Concentration
(mM)

Notes Reference(s)

Entamoeba histolytica 0.04
Intracellular fluid

volume estimate used
[18]

Human Erythrocytes Variable

Influenced by 2,3-

diphosphoglycerate

levels

[19][20]

E. coli ~0.1 - 0.5
General estimate from

various studies
[21]

Table 3: Representative Intracellular Concentrations of 2-Phosphoglyceric Acid.

Regulation of the 2-PG to PEP Conversion
While the 2-PG to PEP step is not a primary point of regulation for the overall glycolytic flux, the

activity of enolase is subject to control.

Substrate Availability: The reaction is influenced by the concentrations of its substrate (2-PG)

and product (PEP).[8]

Cofactor Concentration: The availability of Mg²⁺ ions is crucial for catalytic activity.[10]

Fluoride ions are known inhibitors of enolase, particularly in the presence of phosphate, as

they form a complex with the magnesium ions at the active site, blocking substrate binding.

[10][22]

Riboregulation: Recent studies have uncovered a novel regulatory mechanism in which RNA

molecules can directly bind to Enolase 1 (ENO1) and inhibit its enzymatic activity.[23][24]

This binding is enhanced by the acetylation of ENO1, a process regulated by the
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deacetylase SIRT2.[23][24] This "riboregulation" provides a link between cellular metabolism

and gene expression, with implications for processes like stem cell differentiation.[23][25]

Role in Other Metabolic Pathways
The reversibility of the enolase reaction means it also functions in gluconeogenesis, the

metabolic pathway for the synthesis of glucose from non-carbohydrate precursors.[26] In this

pathway, enolase catalyzes the hydration of PEP to form 2-PG, which is then converted to 3-

phosphoglycerate and continues up the pathway towards glucose.[26][27] The direction of the

reaction is dictated by the relative concentrations of 2-PG and PEP in the cell, which are in turn

controlled by the overall metabolic state (glycolytic vs. gluconeogenic).[8]

Enolase and 2-PG as Drug Targets
The critical role of enolase in the metabolism of cancer cells and pathogenic organisms has

made it an attractive target for drug development.

Oncology: Many cancer cells exhibit a high rate of glycolysis (the Warburg effect) and often

overexpress enolase.[25] Inhibiting enolase can disrupt the energy supply to these cells.

Small molecule inhibitors like ENOblock (also known as AP-III-a4) have been developed that

bind directly to enolase and inhibit its activity, showing potential to reduce cancer cell

metastasis.[8][28][29]

Infectious Diseases: Enolase is a highly conserved enzyme essential for pathogens.[30]

Furthermore, in many bacteria and fungi, enolase acts as a "moonlighting" protein, localizing

to the cell surface where it functions as a plasminogen receptor, aiding in tissue invasion.[17]

Inhibitors such as phosphonoacetohydroxamate and the natural antibiotic SF2312 are potent

enolase inhibitors that have been investigated as potential treatments for infectious

diseases.[8][29]

Experimental Protocols
Spectrophotometric Assay of Enolase Activity
This protocol describes a continuous coupled enzyme assay to determine the kinetic

parameters of enolase. The formation of PEP from 2-PG is coupled to the pyruvate kinase and
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lactate dehydrogenase reactions, and the activity is measured by monitoring the decrease in

absorbance at 340 nm due to the oxidation of NADH.

Principle:

Enolase: 2-Phosphoglycerate → Phosphoenolpyruvate + H₂O

Pyruvate Kinase (PK): Phosphoenolpyruvate + ADP → Pyruvate + ATP

Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH oxidation is directly proportional to the rate of PEP formation by enolase,

assuming enolase is the rate-limiting step.

Materials:

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

Magnesium Chloride (MgCl₂) solution (e.g., 100 mM)

Potassium Chloride (KCl) solution (e.g., 1 M)

Adenosine Diphosphate (ADP) solution (e.g., 20 mM)

NADH solution (e.g., 5 mM)

2-Phosphoglyceric acid (2-PG) substrate solutions of various concentrations

Pyruvate Kinase (PK) enzyme solution (sufficient excess)

Lactate Dehydrogenase (LDH) enzyme solution (sufficient excess)

Purified Enolase enzyme sample

UV-Vis Spectrophotometer capable of reading at 340 nm

Procedure:
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Prepare a reaction master mix in a 1 mL cuvette containing the final concentrations of buffer,

MgCl₂, KCl, ADP, NADH, PK, and LDH.

Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C) in the

spectrophotometer for 5 minutes.

Initiate the background reaction by adding the enolase sample. Monitor the absorbance at

340 nm for 2-3 minutes to ensure there is no activity in the absence of the primary substrate.

Initiate the primary reaction by adding a specific volume of the 2-PG substrate stock solution.

Immediately begin recording the decrease in absorbance at 340 nm over time for 5-10

minutes. The rate should be linear.

Calculate the reaction velocity (v) using the Beer-Lambert law (ε for NADH at 340 nm is 6220

M⁻¹cm⁻¹).

Repeat steps 1-6 for a range of 2-PG concentrations.

Plot the reaction velocity (v) against the substrate concentration ([S]) and fit the data to the

Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. A Lineweaver-Burk plot (1/v vs. 1/[S])

can also be used.
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Enolase Coupled Assay Workflow

1. Prepare Master Mix
(Buffer, ADP, NADH, PK, LDH, Mg²⁺)

2. Equilibrate Cuvette
in Spectrophotometer

3. Add Enolase Sample
(Measure Background)

4. Add 2-PG Substrate
(Start Reaction)

5. Record A₃₄₀ Decrease
Over Time

6. Calculate Velocity (v)

7. Repeat for multiple [2-PG]

Next [S]

8. Plot v vs. [S]
Determine Kₘ and Vₘₐₓ

All [S] tested
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Caption: Workflow for the spectrophotometric coupled assay of enolase activity.
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Conclusion
2-Phosphoglyceric acid occupies a pivotal, albeit unassuming, position in cellular respiration.

Its primary function as the substrate for enolase facilitates a critical molecular rearrangement

that is indispensable for efficient ATP production in the final step of glycolysis. The enzyme

enolase, with its conserved mechanism and structure, presents a validated target for the

development of novel therapeutics against cancer and infectious diseases. A thorough

understanding of the kinetics, thermodynamics, and regulation surrounding the 2-PG to PEP

conversion is therefore essential for researchers and clinicians working at the intersection of

metabolism, disease, and drug discovery.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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